CBZ-NEURAMINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBZ-NEURAMINIC ACID, also known as carboxybenzyl-neuraminic acid, is a derivative of neuraminic acid, a nine-carbon sugar acid. Neuraminic acid is a key component in the structure of sialic acids, which are found on the surface of cells and play crucial roles in cellular recognition and signaling processes. The carboxybenzyl (CBZ) group is often used as a protecting group in organic synthesis to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CBZ-NEURAMINIC ACID typically involves the protection of the amine group of neuraminic acid with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (CBZ-Cl) under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base. The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the CBZ-protected neuraminic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The process typically includes the use of efficient and scalable reaction conditions, such as the use of palladium-catalyzed hydrogenation for the deprotection of the CBZ group when necessary .
Chemical Reactions Analysis
Types of Reactions: CBZ-NEURAMINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the CBZ group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: H2/Pd-C, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
CBZ-NEURAMINIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CBZ-NEURAMINIC ACID involves its role as a protecting group in organic synthesis. The CBZ group protects the amine functionality, allowing for selective reactions to occur on other parts of the molecule. The CBZ group can be removed by hydrogenolysis, which involves the reduction of the CBZ group to release the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, particularly in peptide chemistry .
Comparison with Similar Compounds
- N-acetylneuraminic acid (Neu5Ac)
- N-benzylcarbamate (CBZ-NH2)
- N-tert-butoxycarbonyl-neuraminic acid (Boc-Neu5Ac)
Properties
CAS No. |
17367-66-7 |
---|---|
Molecular Formula |
C17H23NO10 |
Molecular Weight |
401.368 |
IUPAC Name |
(4R,5R)-2,4-dihydroxy-5-(phenylmethoxycarbonylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO10/c19-7-11(21)13(22)14-12(10(20)6-17(26,28-14)15(23)24)18-16(25)27-8-9-4-2-1-3-5-9/h1-5,10-14,19-22,26H,6-8H2,(H,18,25)(H,23,24)/t10-,11-,12-,13-,14?,17?/m1/s1 |
InChI Key |
VCJMRAULUCGTMS-FGSGVHPWSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)OCC2=CC=CC=C2)O |
Synonyms |
CBZ-NEURAMINIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.